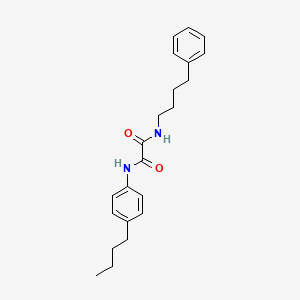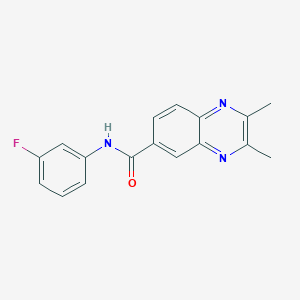![molecular formula C16H15FN2O4S B14951417 Ethyl 5-carbamoyl-2-{[(3-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B14951417.png)
Ethyl 5-carbamoyl-2-{[(3-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 5-CARBAMOYL-2-(3-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of various functional groups, including a carbamoyl group, a fluorobenzamido group, and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-CARBAMOYL-2-(3-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Methyl Group: The methyl group can be introduced via an alkylation reaction using a suitable alkylating agent.
Attachment of the Fluorobenzamido Group: The fluorobenzamido group can be introduced through an amide coupling reaction between a fluorobenzoic acid derivative and an amine.
Formation of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with a suitable isocyanate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of ETHYL 5-CARBAMOYL-2-(3-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.
化学反应分析
Types of Reactions
ETHYL 5-CARBAMOYL-2-(3-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of substituted thiophene derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
科学研究应用
ETHYL 5-CARBAMOYL-2-(3-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of ETHYL 5-CARBAMOYL-2-(3-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorobenzamido group may enhance its binding affinity to certain targets, while the carbamoyl and ester groups may influence its solubility and stability.
相似化合物的比较
ETHYL 5-CARBAMOYL-2-(3-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:
ETHYL 5-CARBAMOYL-2-(3-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE: Similar structure but with a chlorobenzamido group instead of a fluorobenzamido group.
ETHYL 5-CARBAMOYL-2-(3-BROMOBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE: Similar structure but with a bromobenzamido group instead of a fluorobenzamido group.
ETHYL 5-CARBAMOYL-2-(3-IODOBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE: Similar structure but with an iodobenzamido group instead of a fluorobenzamido group.
The uniqueness of ETHYL 5-CARBAMOYL-2-(3-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in the presence of the fluorobenzamido group, which may impart distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C16H15FN2O4S |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
ethyl 5-carbamoyl-2-[(3-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C16H15FN2O4S/c1-3-23-16(22)11-8(2)12(13(18)20)24-15(11)19-14(21)9-5-4-6-10(17)7-9/h4-7H,3H2,1-2H3,(H2,18,20)(H,19,21) |
InChI 键 |
JFCVPXPBGVDEKE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol](/img/structure/B14951334.png)
![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B14951340.png)
![4-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14951347.png)

![N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B14951356.png)
![[(2-iodophenyl)(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]propanedinitrile](/img/structure/B14951364.png)
![N-({N'-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B14951387.png)
![Ethyl 2-[({[(2,5-dioxopyrrolidin-1-yl)acetyl]oxy}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14951394.png)
![N-cyclohexyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B14951398.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B14951404.png)
![2-{(E)-[(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol](/img/structure/B14951406.png)
![2-(2-bromo-4-methylphenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14951413.png)

![1'-(2-methylprop-2-enyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B14951430.png)
